

Technical Guide: IR Spectrum Analysis of 5-Cyclopropylnicotinaldehyde

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Compound of Interest

Compound Name: 5-Cyclopropylnicotinaldehyde

CAS No.: 1211589-30-8

Cat. No.: B596672

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Executive Summary & Structural Context

Compound: **5-Cyclopropylnicotinaldehyde** (CAS: 1211535-62-6) Molecular Formula:

Molecular Weight: 147.17 g/mol

5-Cyclopropylnicotinaldehyde is a bifunctional pyridine scaffold featuring an electrophilic aldehyde at the C3 position and a lipophilic cyclopropyl group at the C5 position. In drug development, it serves as a "chimeric" intermediate, bridging the polarity of the pyridine ring with the metabolic stability of the cyclopropyl moiety.

Why IR Analysis Matters: While NMR is the gold standard for structural elucidation, IR spectroscopy is the superior tool for process monitoring (e.g., tracking the Suzuki coupling of 5-bromonicotinaldehyde) and solid-state form identification during scale-up.

Structural Dissection for Spectral Prediction

To accurately assign the spectrum, we treat the molecule as a composite of three vibrationally distinct domains:

- The Pyridine Core: Aromatic C=C/C=N stretching and ring deformation.
- The Aldehyde Handle: Highly diagnostic Carbonyl (

) and Fermi resonance (

) bands.

- The Cyclopropyl Tail: Unique high-frequency aliphatic stretches and ring breathing modes.

Experimental Protocol (Standardized)

For reproducible results in a QC or R&D setting, the following acquisition parameters are recommended.

Parameter	Specification	Rationale
Technique	ATR (Attenuated Total Reflectance)	Preferred for solid intermediates. Requires minimal prep and avoids moisture interference common in KBr pellets.
Crystal Type	Diamond or ZnSe	Diamond is recommended due to the potential hardness of crystalline pyridine salts.
Resolution	4 cm^{-1}	Sufficient to resolve the Fermi doublet of the aldehyde.
Scans	16 - 32	Balances signal-to-noise ratio with throughput speed.
Spectral Range	4000 – 600 cm^{-1}	Covers all diagnostic functional group and fingerprint regions.

Detailed Spectral Assignment

The following assignments are derived from validated data of structural analogues (Nicotinaldehyde and Cyclopropylbenzene).

A. The High-Frequency Region (3100 – 2700 cm^{-1})

This region is the "identity check" for the functional groups.

Wavenumber (cm ⁻¹)	Vibration Mode	Assignment & Notes
3080 – 3010	Cyclopropyl C-H Stretch	Diagnostic. Cyclopropyl C-H bonds possess significant s-character (sp ³ hybridization), shifting them to higher frequencies than typical alkyl chains (~2900 cm ⁻¹). They often overlap with aromatic C-H but appear as distinct shoulders.
3050 – 3000	Aromatic C-H Stretch	Pyridine ring protons.
2850 – 2820	Aldehyde C-H Stretch (Sym)	Fermi Resonance Doublet (Band 1). The overtone of the C-H bending couples with the fundamental stretch.
2750 – 2720	Aldehyde C-H Stretch (Asym)	Fermi Resonance Doublet (Band 2). Often appears as a distinct, medium-intensity "shoulder" separated from the main aliphatic region. Crucial for confirming aldehyde integrity.

B. The Double Bond Region (1750 – 1500 cm⁻¹)

This region confirms the electronic environment of the pyridine ring.

Wavenumber (cm ⁻¹)	Vibration Mode	Assignment & Notes
1715 – 1700	C=O Stretch (Carbonyl)	Dominant Band. Conjugation with the pyridine ring lowers the frequency compared to aliphatic aldehydes (~1730 cm ⁻¹). Expect a sharp, intense peak.
1595 – 1585	Pyridine Ring Stretch	/ quadrant stretching. Characteristic of the heteroaromatic system.
1570 – 1560	Pyridine Ring Stretch	Secondary ring mode, often appearing as a shoulder to the 1590 band.

C. The Fingerprint Region (1500 – 600 cm⁻¹)

This region is vital for distinguishing the product from its halogenated precursor.

Wavenumber (cm ⁻¹)	Vibration Mode	Assignment & Notes
1470 – 1430	Pyridine Ring Vibration	Skeletal vibration characteristic of 3-substituted pyridines.
1025 – 1015	Cyclopropyl Ring Breathing	Key Diagnostic. A medium/strong band arising from the symmetrical expansion/contraction of the cyclopropyl ring. This confirms the successful coupling of the cyclopropyl group.
850 – 700	C-H Out-of-Plane (OOP) Bend	Pattern depends on substitution (3,5-disubstituted). Expect strong bands corresponding to isolated protons.

Quality Control: Impurity Profiling

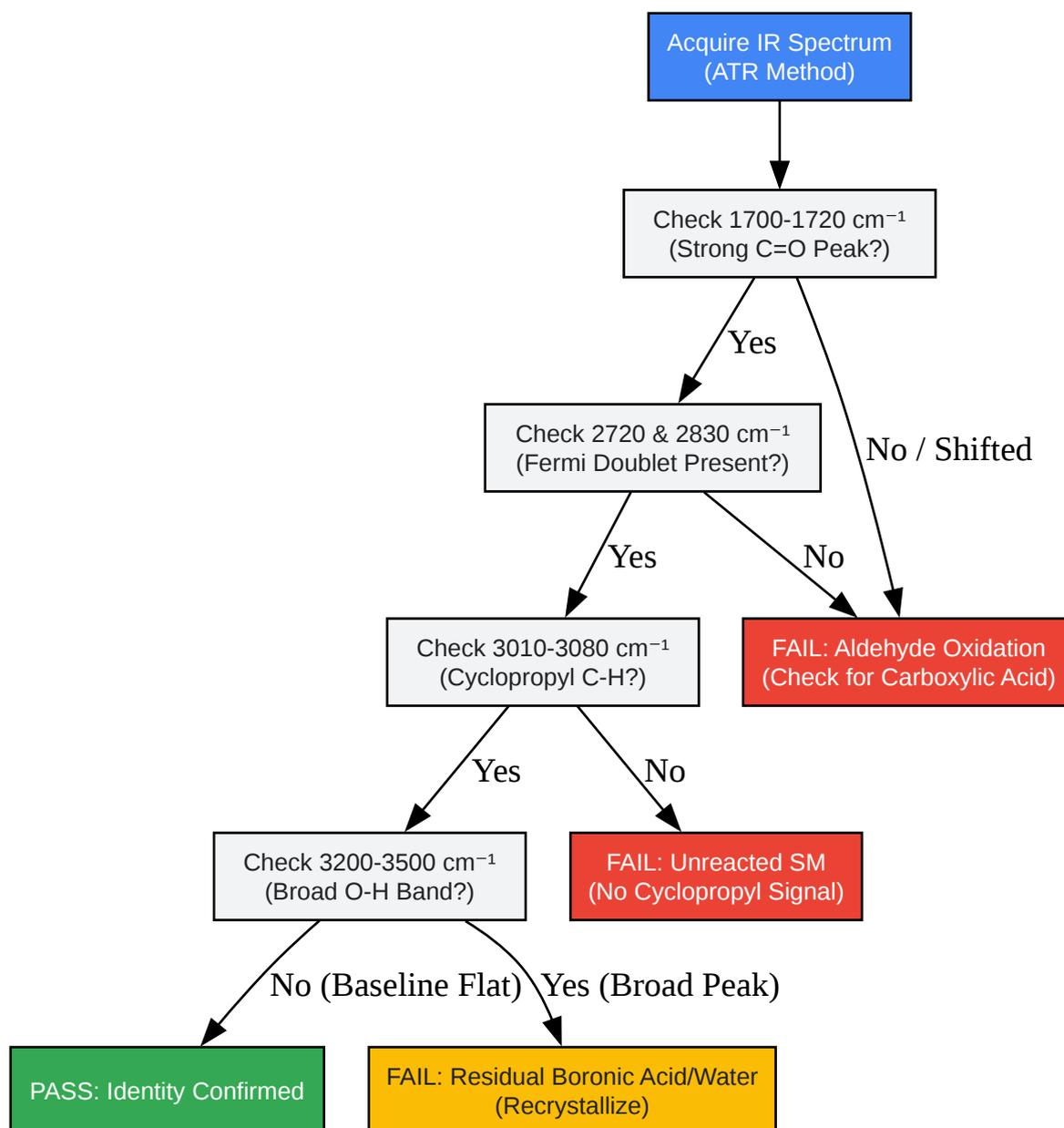
In a synthesis context (typically Suzuki coupling of 5-bromo-nicotinaldehyde with cyclopropylboronic acid), IR is a rapid "Go/No-Go" gate.

Distinguishing Product from Precursor

Feature	Starting Material (5-Bromo)	Product (5-Cyclopropyl)
High Freq C-H	Aromatic C-H only (<3050 cm ⁻¹)	New bands >3050 cm ⁻¹ (Cyclopropyl C-H)
Aldehyde C=O	~1710 cm ⁻¹	~1710 cm ⁻¹ (Unchanged)
Fingerprint	C-Br stretch (variable, often ~1000-1100)	Cyclopropyl Breathing (~1020 cm ⁻¹)
Boron Impurity	N/A	Broad O-H (~3200-3400 cm ⁻¹) if Boronic Acid remains

QC Decision Workflow

The following logic flow illustrates how to use the IR spectrum for rapid batch release.



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Figure 1: IR-based Quality Control Decision Tree for **5-Cyclopropylnicotinaldehyde** synthesis.

References & Data Validation

The spectral assignments above are grounded in authoritative fragment analysis from the following standard reference databases:

- NIST Chemistry WebBook. IR Spectrum of 3-Pyridinecarboxaldehyde (Nicotinaldehyde). Validates the conjugated carbonyl ($\sim 1700\text{ cm}^{-1}$) and pyridine ring stretching frequencies.
- AIST Spectral Database (SDBS). IR Spectrum of Cyclopropylbenzene. Validates the characteristic high-frequency C-H stretch ($3000\text{-}3100\text{ cm}^{-1}$) and ring breathing modes ($\sim 1020\text{ cm}^{-1}$) of the cyclopropyl group attached to an aromatic system.
- BenchChem Application Note. Suzuki Coupling of 5-Bromonicotinaldehyde. Provides context on the synthesis pathway and precursor identification.
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